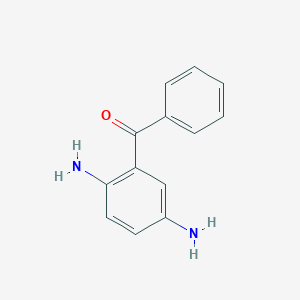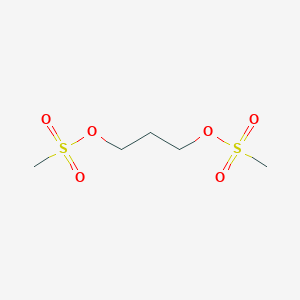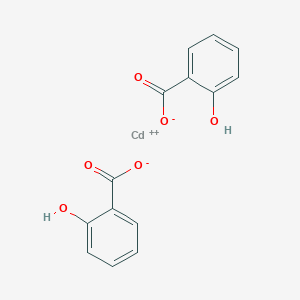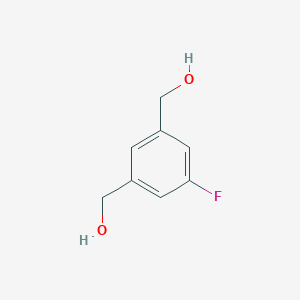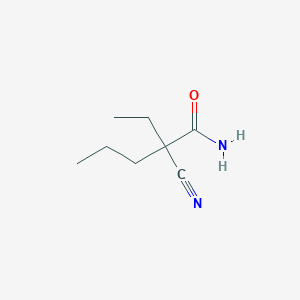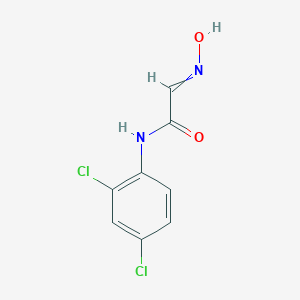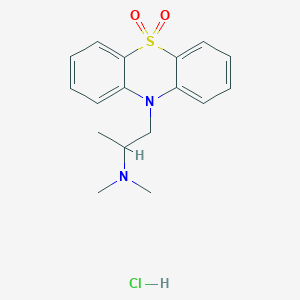![molecular formula C18H17BrO B100333 1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone CAS No. 18931-44-7](/img/structure/B100333.png)
1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions, due to the presence of the bromine atom.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone. However, it has been reported to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for use in the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone in lab experiments is its high reactivity and versatility. It can be used as a key intermediate in the synthesis of a wide range of organic compounds, making it a valuable tool for organic chemists. However, one of the limitations of using this compound is its high cost and limited availability, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for research on 1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone. One area of research is in the development of new drugs based on the anti-inflammatory and antioxidant properties of this compound. Another potential direction is in the use of this compound as a catalyst in various chemical reactions, which could lead to the development of new synthetic methods. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields.
Métodos De Síntesis
The synthesis of 1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone involves a multi-step process. The first step involves the preparation of the starting material, which is tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene. This is followed by bromination of the hexaene, which yields 11-bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl bromide. The final step involves the conversion of the bromide to the ketone using a suitable reagent.
Aplicaciones Científicas De Investigación
1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone has been extensively studied for its potential applications in various scientific research fields. One of the major areas of research is in the field of organic synthesis, where this compound is used as a key intermediate in the synthesis of other organic compounds. It has also been studied for its potential use as a catalyst in various chemical reactions.
Propiedades
Número CAS |
18931-44-7 |
|---|---|
Nombre del producto |
1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone |
Fórmula molecular |
C18H17BrO |
Peso molecular |
329.2 g/mol |
Nombre IUPAC |
1-(11-bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone |
InChI |
InChI=1S/C18H17BrO/c1-12(20)17-10-13-2-6-15(17)7-3-14-5-9-16(8-4-13)18(19)11-14/h2,5-6,9-11H,3-4,7-8H2,1H3 |
Clave InChI |
MIIYKTUIAJTSQZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2CCC3=CC(=C(CCC(=C1)C=C2)C=C3)Br |
SMILES canónico |
CC(=O)C1=C2CCC3=CC(=C(CCC(=C1)C=C2)C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)

